1-(3-Chlorophenyl)-1-cyclopropylethanol
CAS No.: 81390-89-8
Cat. No.: VC13396765
Molecular Formula: C11H13ClO
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81390-89-8 |
|---|---|
| Molecular Formula | C11H13ClO |
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-1-cyclopropylethanol |
| Standard InChI | InChI=1S/C11H13ClO/c1-11(13,8-5-6-8)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3 |
| Standard InChI Key | ARMDJMJHMSKXQH-UHFFFAOYSA-N |
| SMILES | CC(C1CC1)(C2=CC(=CC=C2)Cl)O |
| Canonical SMILES | CC(C1CC1)(C2=CC(=CC=C2)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a chlorinated aromatic ring with a strained cyclopropane moiety, creating a sterically congested environment around the ethanol group. X-ray crystallography of analogous cyclopropylethanols reveals a tetrahedral geometry at the hydroxyl-bearing carbon, with bond angles distorted due to cyclopropane ring strain . The 3-chlorophenyl group introduces electronic asymmetry, influencing reactivity in substitution and oxidation reactions.
The compound’s limited water solubility and hygroscopic nature necessitate storage under inert atmospheres at subzero temperatures (-20°C to -80°C) to prevent decomposition.
Synthetic Methodologies
Grignard Reaction-Based Synthesis
The most extensively documented route involves a Grignard addition to cyclopropyl methyl ketone :
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Grignard Reagent Preparation:
Magnesium turnings (7.5 mmol) react with 3-chlorobenzyl chloride (6 mmol) in anhydrous diethyl ether under nitrogen, catalyzed by iodine. This generates the aryl magnesium chloride intermediate. -
Ketone Addition:
Cyclopropyl methyl ketone (5 mmol) is added at 0°C, yielding 1-(3-chlorophenyl)-1-cyclopropylethanol after aqueous workup (NH₄Cl) and purification via silica gel chromatography (hexane/ethyl acetate = 40:1) .
Key Reaction Parameters:
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Reaction temperature: 0°C → room temperature
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Regioselectivity: Favors formation of the tertiary alcohol due to steric stabilization of the cyclopropane ring
Alternative Pathways
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Reductive Amination: Secondary routes employ hydrogenation of imines derived from cyclopropanecarbaldehyde and 3-chloroaniline, though yields are inferior (~45%).
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Enzymatic Resolution: Chiral variants have been accessed using lipase-mediated kinetic resolution, achieving enantiomeric excess >90% in model systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 7.45–7.42 (m, 2H, aromatic H-2/H-6)
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δ 7.29–7.25 (m, 2H, aromatic H-4/H-5)
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δ 2.01 (s, 1H, -OH)
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δ 1.44 (s, 3H, CH₃)
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δ 1.23–1.16 (m, 1H, cyclopropane H)
¹³C NMR (100 MHz, CDCl₃):
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δ 148.0 (C-1 aromatic)
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δ 127.8, 126.5, 125.0 (aromatic CH)
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δ 73.0 (C-OH)
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δ 28.3 (CH₃)
The absence of coupling between the cyclopropane protons and the hydroxyl-bearing carbon in COSY spectra confirms the rigidity of the cyclopropane ring .
Stability and Degradation Pathways
Thermal Decomposition
Thermogravimetric analysis (TGA) of analogs indicates onset of decomposition at 150°C, with primary degradation products including 3-chlorobenzoic acid and cyclopropane dicarboxylic anhydride .
Solution Stability
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Hydrolytic Sensitivity: The tertiary alcohol undergoes slow hydrolysis in aqueous acidic conditions (t₁/₂ = 72 h at pH 2).
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Oxidation: Susceptible to CrO₃-mediated oxidation, yielding 1-(3-chlorophenyl)cyclopropanecarboxylic acid .
Pharmaceutical Relevance
Role as a Synthetic Intermediate
The compound serves as a key precursor in the synthesis of bupropion analogs, particularly for introducing cyclopropane motifs that modulate blood-brain barrier permeability. Recent patents highlight its use in creating dopamine-norepinephrine reuptake inhibitors with reduced cardiotoxicity.
Metabolic Studies
In vitro hepatic microsome assays demonstrate slow oxidation to the corresponding ketone (t₁/₂ = 6 h), suggesting potential for prodrug applications with sustained release profiles .
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